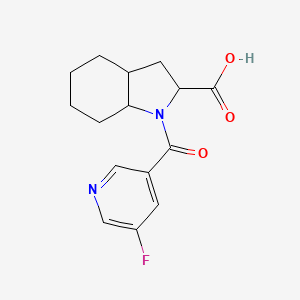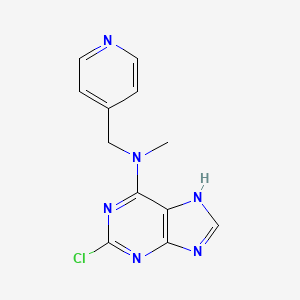![molecular formula C12H10BrIN2 B6632194 N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline, also known as BPIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPIA is a complex molecule with a unique structure that makes it an attractive target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline is not fully understood, but it is believed to act by inhibiting key enzymes involved in the growth and proliferation of cancer cells. N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unaffected.
Biochemical and Physiological Effects:
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of key enzymes involved in cell growth and proliferation, and to induce apoptosis in cancer cells. N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline has also been shown to have anti-inflammatory effects, and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline is its unique structure, which makes it an attractive target for synthesis and investigation. It has also been shown to have potential as a therapeutic agent for the treatment of cancer. However, one limitation of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline is its complex synthesis method, which requires careful control of reaction conditions and purification methods.
Zukünftige Richtungen
There are several future directions for research on N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline. One area of interest is in the development of new drugs and pharmaceuticals based on N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline. Another area of interest is in the investigation of the mechanism of action of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline, and the identification of new targets for cancer therapy. Additionally, research on the biochemical and physiological effects of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline could lead to new insights into the role of key enzymes and pathways in cell growth and proliferation.
Synthesemethoden
The synthesis of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline involves a multi-step process that requires careful control of reaction conditions and purification methods. One common method of synthesis involves the reaction of 5-bromopyridine-3-carbaldehyde with 2-iodoaniline in the presence of a catalyst. The resulting product is then purified through a series of chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline has been the subject of several scientific studies due to its potential applications in various fields. One area of interest is in the development of new drugs and pharmaceuticals. N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline has been shown to have potential as a therapeutic agent for the treatment of cancer, due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrIN2/c13-10-5-9(6-15-8-10)7-16-12-4-2-1-3-11(12)14/h1-6,8,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSSTDHFTNQVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC(=CN=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)
![3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid](/img/structure/B6632124.png)
![N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6632131.png)

![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)
![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)
![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid](/img/structure/B6632161.png)
![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)

![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)

![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B6632186.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)